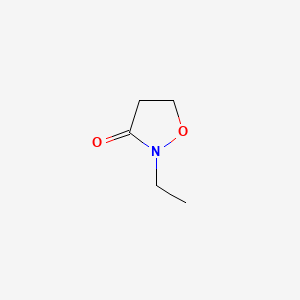
3-Isoxazolidinone, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolidinone, 2-ethyl- is an organic compound with the molecular formula C5H9NO2. It belongs to the family of isoxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-ethyl- can be achieved through several methods. . This method provides a straightforward route to isoxazolidinones, including 3-Isoxazolidinone, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-ethyl- may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve large-scale cycloaddition reactions with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolidinone, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted isoxazolidinones, depending on the specific reaction and reagents used .
Scientific Research Applications
3-Isoxazolidinone, 2-ethyl- has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of herbicidal compositions and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 2-ethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan formation. This inhibition leads to the weakening of bacterial cell walls and ultimately the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-ethyl- include other isoxazolidinones and oxazolidinones, such as:
Isoxazolidine: A parent compound of the isoxazolidinone family.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
3-Isoxazolidinone, 2-ethyl- is unique due to its specific structural features and the presence of an ethyl group at the 2-position. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
40784-14-3 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |
InChI Key |
VMZCBTOGEBQZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















